

Application Notes and Protocols: Amidation of 5-Aminoisophthalic Acid Derivatives

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Compound of Interest

Compound Name: *Iomeprol intermediate-1*

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Introduction

5-Aminoisophthalic acid (5-AIPA) is a trifunctional aromatic compound featuring an amine group and two carboxylic acid moieties. This unique structure makes it a highly valuable building block in medicinal chemistry and materials science. The ability to selectively perform amidation reactions on its carboxylic acid groups allows for the synthesis of a diverse range of derivatives with significant applications. These derivatives are crucial intermediates in the manufacturing of pharmaceuticals, most notably as precursors to non-ionic X-ray contrast agents like Iohexol, and also serve as ligands for creating metal-organic frameworks (MOFs) and specialty polymers.^{[1][2]}

This document provides detailed protocols for the synthesis of the 5-AIPA precursor and its subsequent amidation to form functionalized derivatives.

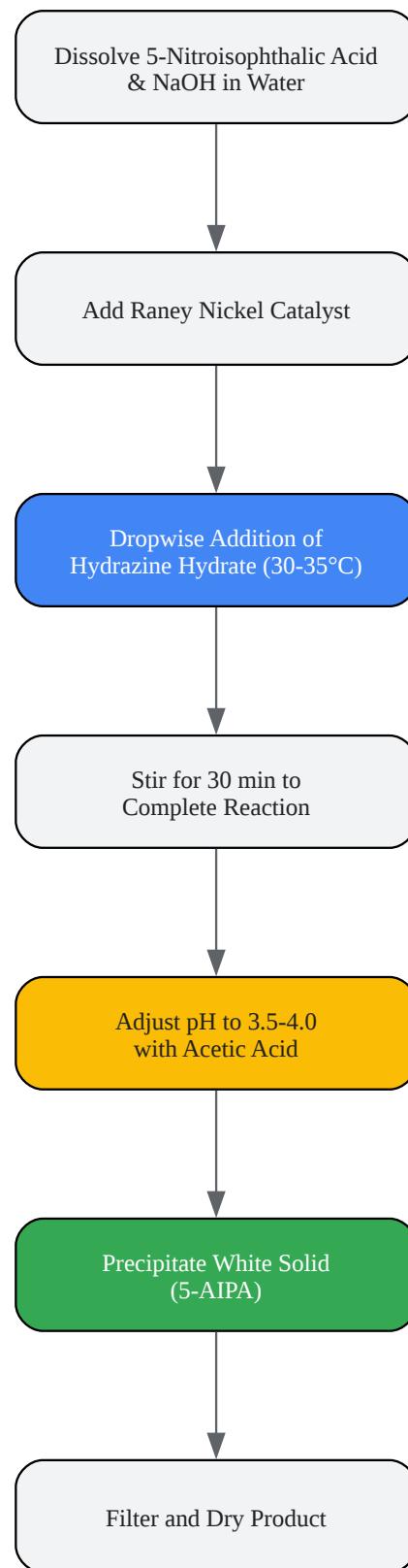
Part 1: Synthesis of 5-Aminoisophthalic Acid (Precursor)

The most common route to 5-AIPA is the reduction of 5-nitroisophthalic acid. Several reliable methods have been established, offering high yields and purity.

Protocol 1.1: Reduction using Hydrazine Hydrate and Raney Nickel

This method provides a high yield and purity under relatively mild conditions.[1][3]

Experimental Workflow:



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Caption: Workflow for 5-AIPA synthesis via catalytic reduction.

Methodology:

- In a four-neck flask equipped with a mechanical stirrer and thermometer, dissolve 5-nitroisophthalic acid (1.0 eq.) and sodium hydroxide (4.0 eq.) in water (approx. 9.5 L/mol of acid).[3]
- Stir the mixture for 1 hour until the solution is clear.
- Add Raney Nickel catalyst (approx. 10g per mole of acid).[3]
- Slowly raise the temperature to 30-35°C.
- Add 80% hydrazine hydrate (2.0 eq.) dropwise over 30 minutes, maintaining the temperature at 30-35°C.[3]
- After the addition is complete, continue stirring for an additional 30 minutes.
- Filter the reaction mixture to remove the catalyst.
- Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate a white solid.[3]
- Collect the precipitate by filtration, wash with cold water, and dry to obtain 5-aminoisophthalic acid.

Protocol 1.2: Reduction using Sodium Disulfide

This method is an alternative that also provides high yield and purity and avoids the use of heavy metal catalysts during the reduction step.[4]

Methodology:

- In a reactor, dissolve sodium carbonate (0.6-0.73 parts by weight) in water (4-5 parts by weight).
- Add 5-nitroisophthalic acid (1 part by weight) and stir until fully dissolved.
- Heat the solution to 90-98°C.

- Over 30 minutes, add a 20-25% aqueous solution of sodium disulfide (molar ratio of 0.6-0.75 to the nitro-acid).[4]
- Reflux the mixture for 2.5-3 hours.
- Filter the hot solution to collect the filtrate.
- Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 3.0-3.5 to precipitate the product.[4]
- Filter, wash with cold water, and dry the resulting off-white crystalline powder.

Data Summary: 5-AIPA Synthesis

Method	Key Reagents	Temperature (°C)	Reaction Time (h)	Yield (%)	Purity (%)	Reference
Catalytic Hydrogenation	H ₂ , Pd/C, NH ₄ OH	50	1	99.4	100.0	[5]
Hydrazine Reduction	N ₂ H ₄ ·H ₂ O, Raney Ni	30-35	1.5	95.0	99.7	[1][3]
Disulfide Reduction	Na ₂ S ₂	90-98	2.5-3	97.0	>99.0	[4]

Part 2: Amidation Reactions of 5-Aminoisophthalic Acid Derivatives

The formation of an amide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[6] For 5-AIPA, this can be achieved through several standard protocols common in medicinal chemistry. The choice of method may depend on the amine's reactivity and the desired selectivity between the two carboxylic acid groups.

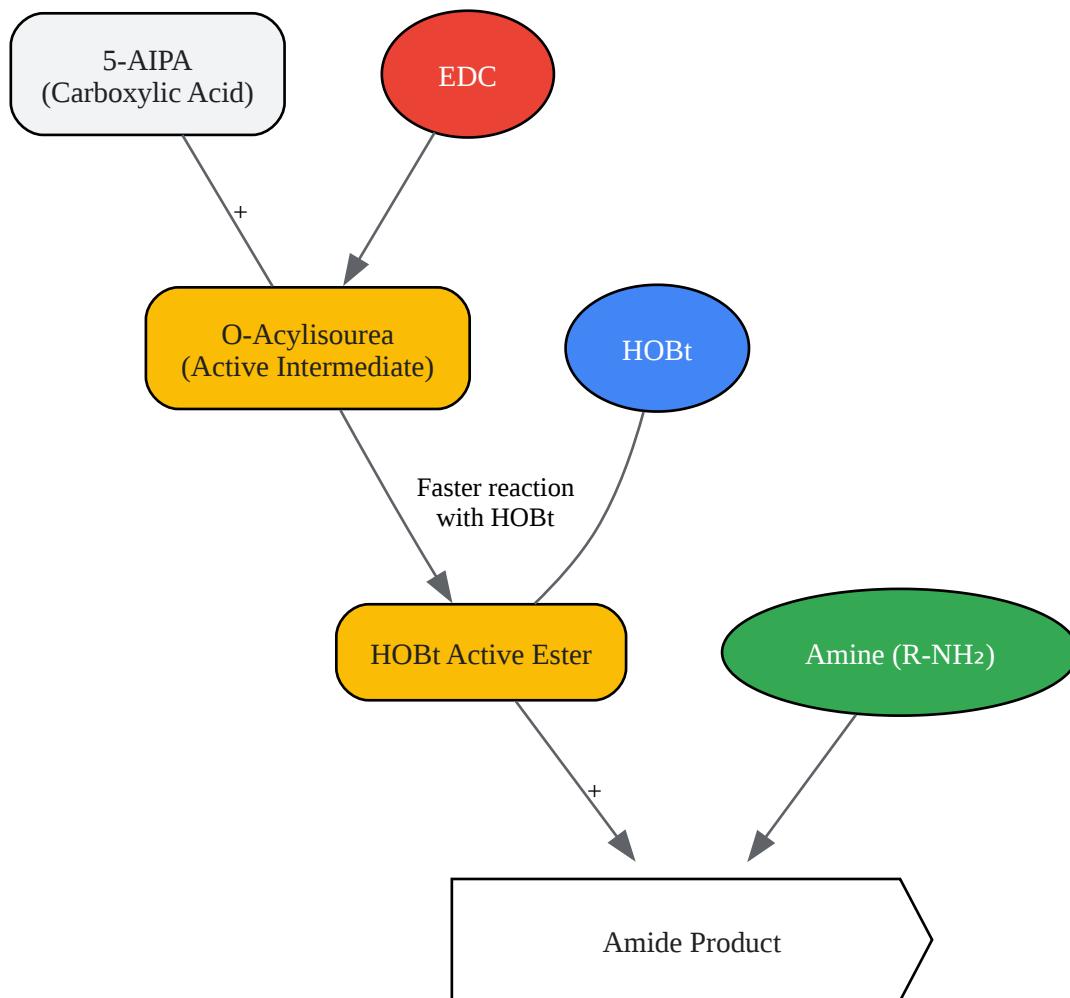
Protocol 2.1: Direct Amide Coupling using EDC/HOBt

This is a widely used method for forming amide bonds under mild conditions. It involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and

Hydroxybenzotriazole (HOBr) as an additive to improve efficiency and minimize side reactions.

[6][7][8]

Logical Diagram of EDC/HOBr Coupling:



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Caption: Activation pathway for 5-AIPA using EDC and HOBr.

Methodology:

- Dissolve 5-aminoisophthalic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM).
- Add HOBr (1.2-1.5 eq.) and EDC·HCl (1.2-1.5 eq.) to the solution.[8]

- Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature.[8]
- Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor progress using TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).[8]
- Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Protocol 2.2: Acyl Chloride Formation followed by Amination

For less reactive amines or when a more robust activation is needed, converting one or both carboxylic acid groups to highly reactive acyl chlorides can be effective. This method is described in patents for creating related derivatives.[9]

Methodology:

- Esterification (Optional but Recommended for Selectivity): To achieve mono-amidation, first perform a partial saponification of a diester derivative of 5-AIPA to yield a mono-ester, mono-acid compound.[9]
- Acyl Chloride Formation: Suspend the 5-AIPA derivative (1.0 eq.) in a solvent like toluene with a catalytic amount of DMF. Add thionyl chloride (SOCl_2) or oxalyl chloride (1.1-2.2 eq., depending on mono- or di-substitution) dropwise at 0°C.
- Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases.

- Cool the reaction and remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used immediately without further purification.
- Amidation: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM, THF) and cool to 0°C.
- Add a solution of the desired amine (1.0-1.1 eq.) and a non-nucleophilic base like TEA or pyridine (1.1-1.2 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-16 hours.
- Work up the reaction as described in Protocol 2.1 (quenching, extraction, washing, and purification).

Data from Derivative Synthesis Examples

The following table summarizes conditions for preparing related derivatives, which can serve as a starting point for amidation reactions.

Starting Material	Reagents	Solvent	Conditions	Product	Reference
4-Chloro-5-nitroisophthalic acid	Thiophenol, NaHCO ₃	Aqueous	85°C, 3.5 h	5-Nitro-4-phenylthioisophthalic acid	[9]
5-Nitro-4-phenylthioisophthalic acid	FeSO ₄ , NH ₄ OH	Aqueous	Steam bath, 30 min	5-Amino-4-phenylthioisophthalic acid	[9]
Diethyl 4-chloro-5-nitroisophthalate	Aniline	Water	Reflux, 5 h	Diethyl 4-anilino-5-nitroisophthalate	[9]

Part 3: Applications of 5-Aminoisophthalic Acid Amides

The amide derivatives of 5-AIPA are critical for developing advanced molecules in multiple scientific fields.

- **Pharmaceutical Intermediates:** The primary application is in the synthesis of non-ionic iodinated X-ray contrast agents.[10] The core 5-AIPA structure is first iodinated and then the carboxyl groups are converted to amides using amino alcohols, which imparts high water solubility and low osmolality, reducing side effects.[11] Additionally, certain derivatives have shown pronounced diuretic and saluretic activity.[9]
- **Polymer Synthesis:** 5-AIPA can be used as a monomer to prepare specialty polymers like polyamides and poly(benzimidazole-co-aniline) through condensation polymerization.[12] The amino and carboxylic acid groups provide reactive sites for polymer chain growth.
- **Metal-Organic Frameworks (MOFs):** The rigid structure and multiple coordination sites (amine and carboxylates) of 5-AIPA make it an excellent organic linker for constructing porous MOFs. These materials have applications in gas storage, separation, and catalysis. [1][2]

Part 4: Characterization

The synthesized 5-AIPA amides can be characterized using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR):** ^1H and ^{13}C NMR spectroscopy to confirm the chemical structure and the formation of the amide bond.
- **Fourier-Transform Infrared Spectroscopy (FTIR):** To identify characteristic functional group vibrations, such as the amide C=O stretch (typically $\sim 1650 \text{ cm}^{-1}$) and N-H bands.
- **Mass Spectrometry (MS):** To confirm the molecular weight of the final product.
- **Melting Point:** To assess the purity of the synthesized compound. 5-AIPA itself has a melting point greater than 300°C.[1]

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